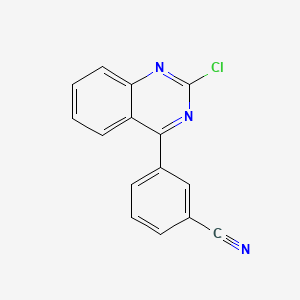

3-(2-Chloroquinazolin-4-yl)benzonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Scientific Field

Medicinal Chemistry

Application Summary

3-(2-Chloroquinazolin-4-yl)benzonitrile and its derivatives have been studied for their potential as antimicrobial agents. These compounds are part of the quinazoline and quinazolinone derivatives, which are known for their broad range of biopharmaceutical activities.

Methods of Application

The antimicrobial activity is typically assessed using in vitro assays. Compounds are tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, to determine their efficacy.

Results

Substituted quinazolinones derivatives, including those with a chloroquinazolinyl group, have shown potent in vitro anti-microbial activity against bacteria like Staphylococcus aureus .

Anticancer Activity

Scientific Field

Oncology

Application Summary

Quinazoline derivatives have been identified as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Methods of Application

Cancer cell lines are treated with quinazoline derivatives, and their effects on cell viability are measured using assays like MTT or cell cycle analysis.

Results

Some quinazoline derivatives have been found to be effective in treating lung and pancreatic cancers, with drugs like erlotinib and gefitinib being notable examples .

Anti-inflammatory Activity

Scientific Field

Pharmacology

Application Summary

The anti-inflammatory properties of quinazoline derivatives are explored for the treatment of chronic inflammatory diseases.

Methods of Application

In vivo and in vitro models of inflammation are used to test the efficacy of these compounds. This includes the use of animal models or cell-based assays to measure the reduction in inflammatory markers.

Results

Quinazoline derivatives have demonstrated significant anti-inflammatory activity, which is promising for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

Scientific Field

Neurology

Application Summary

Quinazoline derivatives are investigated for their potential use as anticonvulsants in the treatment of seizure disorders.

Methods of Application

Animal models of epilepsy are used to assess the anticonvulsant effects of these compounds. The reduction in seizure frequency or severity is measured.

Results

Several quinazoline derivatives have shown promising results as anticonvulsants, contributing to the development of new treatments for epilepsy .

Antitubercular Activity

Scientific Field

Infectious Diseases

Application Summary

The antitubercular activity of quinazoline derivatives is studied to combat Mycobacterium tuberculosis, the causative agent of tuberculosis.

Methods of Application

In vitro assays are conducted to test the efficacy of quinazoline derivatives against Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) are determined.

Results

Quinazoline derivatives have exhibited a broad spectrum of pharmacological activities, including antitubercular effects, which could lead to new treatments for tuberculosis .

Antiviral Activity

Scientific Field

Virology

Application Summary

Research into the antiviral properties of quinazoline derivatives aims to develop new treatments for viral infections.

Methods of Application

Viral replication assays are used to evaluate the inhibitory effects of quinazoline derivatives on various viruses.

Results

Quinazoline derivatives have shown potential as antiviral agents, with a broad spectrum of activity against different viruses .

This analysis provides a snapshot of the diverse applications of 3-(2-Chloroquinazolin-4-yl)benzonitrile in scientific research. Each application highlights the compound’s potential in addressing various health-related challenges. The detailed methods and results offer insights into the effectiveness and mechanisms of action of these derivatives in their respective fields.

Analgesic Activity

Scientific Field

Pain Management

Application Summary

This compound is explored for its potential to relieve pain without causing the concomitant side effects typically associated with opioids.

Methods of Application

Analgesic efficacy is usually tested through animal models, such as the hot plate test or tail-flick test, to evaluate the pain threshold.

Results

Quinazoline derivatives have shown promising results in increasing the pain threshold, indicating potential as non-opioid analgesics .

Antipsychotic Activity

Scientific Field

Psychiatry

Application Summary

Quinazoline derivatives are studied for their potential use as antipsychotic medication, particularly in treating conditions like schizophrenia.

Methods of Application

The antipsychotic activity is assessed using animal models that exhibit behaviors analogous to human psychoses.

Results

Some derivatives have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential as novel antipsychotic drugs .

Antidiabetic Activity

Scientific Field

Endocrinology

Application Summary

The compound’s role in managing diabetes is investigated due to its potential effects on blood glucose levels and insulin sensitivity.

Methods of Application

In vivo studies on diabetic animal models are conducted to observe the effects of quinazoline derivatives on glucose metabolism.

Results

Certain derivatives have been found to lower blood glucose levels, offering a new avenue for diabetes treatment .

Antioxidant Activity

Scientific Field

Biochemistry

Application Summary

The antioxidant properties of quinazoline derivatives are researched for their ability to neutralize free radicals and reduce oxidative stress.

Methods of Application

In vitro assays, such as the DPPH radical scavenging assay, are used to evaluate the antioxidant capacity of these compounds.

Results

Quinazoline derivatives have shown significant free radical scavenging activity, indicating their potential as antioxidants .

Antimalarial Activity

Application Summary

The antimalarial potential of quinazoline derivatives is explored as part of the effort to find new treatments for malaria.

Methods of Application

In vitro and in vivo assays are performed to test the efficacy of these compounds against Plasmodium species.

Results

Some derivatives have exhibited potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Anti-Hypertensive Activity

Scientific Field

Cardiology

Application Summary

Quinazoline derivatives are evaluated for their ability to lower high blood pressure and their potential use as anti-hypertensive agents.

Methods of Application

Animal models of hypertension are used to assess the blood pressure-lowering effects of these compounds.

Results

Derivatives like prazosin and doxazosin, which are quinazoline derivatives, are already in use for treating hypertension, indicating the efficacy of this class of compounds .

These additional applications further illustrate the versatility of “3-(2-Chloroquinazolin-4-yl)benzonitrile” in various scientific fields, offering promising avenues for therapeutic intervention.

Sedative-Hypnotic Activity

Scientific Field

Neuropharmacology

Application Summary

Investigated for its sedative and hypnotic effects, this compound may offer an alternative to traditional treatments for insomnia and anxiety.

Methods of Application

The sedative-hypnotic activity is typically evaluated using animal models, where the compound’s effects on sleep latency and duration are measured.

Results

Quinazoline derivatives have shown potential in reducing sleep latency and increasing sleep duration, indicating possible use as sedative-hypnotics .

Anti-Parkinsonism Activity

Application Summary

The potential of quinazoline derivatives in treating Parkinson’s disease symptoms is explored due to their neuroprotective properties.

Methods of Application

Animal models of Parkinson’s disease are used to assess the neuroprotective effects and improvement in motor function.

Results

Some derivatives have demonstrated promising results in alleviating symptoms associated with Parkinson’s disease .

Anti-Obesity Activity

Scientific Field

Metabolic Disorders

Application Summary

The role of quinazoline derivatives in weight management and obesity treatment is being researched.

Methods of Application

The anti-obesity effects are studied using in vivo models, observing changes in body weight and fat deposition.

Results

Certain quinazoline derivatives have shown efficacy in reducing body weight and adiposity in animal models .

Anti-HIV Activity

Application Summary

Quinazoline derivatives are studied for their potential to inhibit HIV replication and serve as anti-HIV agents.

Methods of Application

In vitro assays are conducted to evaluate the inhibitory effects on HIV replication.

Results

Some derivatives have exhibited inhibitory activity against HIV, suggesting their potential as anti-HIV medications .

Anti-Spasmodic Activity

Scientific Field

Gastroenterology

Application Summary

The antispasmodic properties of quinazoline derivatives are investigated for the treatment of gastrointestinal disorders.

Methods of Application

The efficacy is tested using animal models that simulate spasmodic conditions in the gastrointestinal tract.

Results

Quinazoline derivatives have been found to possess antispasmodic activity, which could be beneficial in treating conditions like irritable bowel syndrome .

Anti-Cytotoxin Activity

Scientific Field

Toxicology

Application Summary

Research into the anti-cytotoxin activity of quinazoline derivatives aims to develop protective agents against cytotoxic substances.

Methods of Application

Cell cultures are exposed to cytotoxins with and without the presence of quinazoline derivatives to assess protective effects.

Results

Some derivatives have shown the ability to protect cells from cytotoxic damage, indicating their potential as anti-cytotoxin agents .

Safety And Hazards

The compound “3-(2-Chloroquinazolin-4-yl)benzonitrile” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . The compound should be handled under inert gas and protected from moisture .

Zukünftige Richtungen

Quinazoline derivatives, such as “3-(2-Chloroquinazolin-4-yl)benzonitrile”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.

Eigenschaften

IUPAC Name |

3-(2-chloroquinazolin-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHVFTZAFNNIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroquinazolin-4-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)

![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)

![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)

![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)